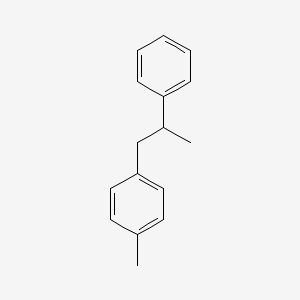
beta-Alanyl-L-tryptophan dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-ALA-TRP-OH 2H2O typically involves the coupling of beta-alanine and tryptophan. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of beta-alanine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated beta-alanine is then coupled with the protected tryptophan under mild conditions to form the dipeptide.
Deprotection: The protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide for ester groups.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of H-beta-ALA-TRP-OH 2H2O follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
H-beta-ALA-TRP-OH 2H2O undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride, which may affect the carboxyl group or the indole ring of tryptophan.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides, and alkyl halides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced forms of the dipeptide.
Substitution: Amides, esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
H-beta-ALA-TRP-OH 2H2O has several scientific research applications:
Biochemistry: Used as a model compound to study peptide transport and metabolism in biological systems.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and antimicrobial properties.
Materials Science: Utilized in the development of peptide-based materials with unique structural and functional properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of H-beta-ALA-TRP-OH 2H2O involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with receptors and enzymes, modulating their activity. The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-ALA-TRP-OH: A dipeptide consisting of alanine and tryptophan.
H-beta-ALA-PHE-OH: A dipeptide consisting of beta-alanine and phenylalanine.
H-beta-ALA-GLY-OH: A dipeptide consisting of beta-alanine and glycine.
Uniqueness
H-beta-ALA-TRP-OH 2H2O is unique due to the presence of the tryptophan residue, which imparts specific biochemical properties, such as fluorescence and the ability to interact with aromatic amino acids. The dihydrate form also influences its solubility and stability, making it distinct from other similar dipeptides.
Eigenschaften
Molekularformel |
C14H21N3O5 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
(2S)-2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C14H17N3O3.2H2O/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11;;/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20);2*1H2/t12-;;/m0../s1 |
InChI-Schlüssel |
QYUPXOIXTZZGQR-LTCKWSDVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCN.O.O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)












